Cas no 1702571-41-2 (3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine)

3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a pentan-3-ylamine moiety at the 5-position. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The oxadiazole ring system is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design. The compound's balanced lipophilicity and steric profile suggest potential utility in medicinal chemistry, particularly for the development of bioactive molecules. Its well-defined synthetic route allows for scalable production with consistent purity.
3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine structure
1702571-41-2 structure
Product Name:3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
CAS No:1702571-41-2
MF:C8H15N3O
MW:169.224201440811
CID:5703569
PubChem ID:106659526
Update Time:2025-05-24

3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1609347
    • 3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
    • 1702571-41-2
    • 1,2,4-Oxadiazol-5-amine, N-(1-ethylpropyl)-3-methyl-
    • Inchi: 1S/C8H15N3O/c1-4-7(5-2)10-8-9-6(3)11-12-8/h7H,4-5H2,1-3H3,(H,9,10,11)
    • InChI Key: SJXWGDDDAHIUOY-UHFFFAOYSA-N
    • SMILES: O1C(=NC(C)=N1)NC(CC)CC

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.052±0.06 g/cm3(Predicted)
  • Boiling Point: 249.9±23.0 °C(Predicted)
  • pka: 1.98±0.48(Predicted)

3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1609347-0.05g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
0.05g
$683.0 2023-06-04
Enamine
EN300-1609347-0.1g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
0.1g
$715.0 2023-06-04
Enamine
EN300-1609347-0.25g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
0.25g
$748.0 2023-06-04
Enamine
EN300-1609347-0.5g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
0.5g
$781.0 2023-06-04
Enamine
EN300-1609347-1.0g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
1g
$813.0 2023-06-04
Enamine
EN300-1609347-2.5g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
2.5g
$1594.0 2023-06-04
Enamine
EN300-1609347-5.0g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
5g
$2360.0 2023-06-04
Enamine
EN300-1609347-10.0g
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
10g
$3500.0 2023-06-04
Enamine
EN300-1609347-50mg
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
50mg
$528.0 2023-09-23
Enamine
EN300-1609347-100mg
3-methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine
1702571-41-2
100mg
$553.0 2023-09-23

3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine Related Literature

Additional information on 3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine (CAS No. 1702571-41-2)

The compound 3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine, also identified by the CAS registry number 1702571-41-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxadiazole derivatives, which have gained considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a 1,2,4-oxadiazole ring system with specific substituents that confer unique chemical and biological properties.

Recent studies have highlighted the potential of oxadiazole derivatives like 3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5amine in drug discovery. Researchers have explored its role as a scaffold for developing bioactive molecules targeting various therapeutic areas. For instance, its ability to act as a ligand in metalloenzyme inhibition has been extensively studied. The methyl group and pentan substituent in its structure play a crucial role in modulating its pharmacokinetic properties and bioavailability.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to enhance the efficiency of its preparation while maintaining high purity levels. This approach aligns with the growing trend of sustainable chemistry practices that aim to minimize environmental impact.

The biological applications of 3-Methyl-N-(pentan-3-yl)-1,2,4-oxadiazol-5-amine are vast and continue to expand with ongoing research. It has shown promise as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, its potential as an antimicrobial agent has been explored, particularly against Gram-positive bacteria.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have revealed that the pentan substituent enhances its binding efficiency to certain receptors, making it a valuable lead compound for further optimization.

In conclusion, 3-Methyl-N-(pentan-3-< span style="font-weight: bold;">yl)-1 span>,< span style="font-weight: bold;">2 span>,< span style="font-weight: bold;">4 span>-< span style="font-weight: bold;">oxadiazol span>< span style="font-weight: bold;">5 span>< span style="font-weight: bold;">amine span>(CAS No.< span style=" font - weight :bold ;"> 1702571 - 41 - 2 ) span> stands out as a versatile molecule with significant potential in multiple fields. Its unique structure and promising biological activities make it an essential focus for future research aimed at developing innovative therapeutic agents and advanced materials.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd